molecular formula C7H16Cl2N2 B2556171 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride CAS No. 1609073-88-2

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride

Cat. No.: B2556171
CAS No.: 1609073-88-2
M. Wt: 199.12
InChI Key: JBDIDCJYJAVKDU-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a bridged bicyclic "azanorbornane" scaffold, a structure that is a key feature in various pharmacologically active compounds . The molecule consists of a 1-azabicyclo[2.2.1]heptane core with an aminomethyl functional group at the 4-position, presented as a stable dihydrochloride salt. The free base of this compound, 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, has a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol . As a small, rigid bicyclic amine, it serves as a versatile and valuable building block for researchers, particularly in the design and synthesis of novel molecular entities. Its structure makes it a potential precursor for creating high-value derivatives, such as the 4-substituted quinuclidine compounds documented in pharmaceutical patents . This product is supplied for laboratory research applications. It is intended for use by qualified scientists and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. For detailed handling and safety information, please refer to the Safety Data Sheet (SDS). American Elements and other suppliers typically offer such life science materials in various volumes and purities, including bulk quantities and custom synthesis to meet specific research requirements .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-7-1-3-9(6-7)4-2-7;;/h1-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIDCJYJAVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride typically involves the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems and as a ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Amines

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data
Compound Name Bicyclic System Molecular Formula CAS No. CCS (Ų, [M+H]+) Key Features
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine diHCl 2.2.1 C₆H₁₂N₂·2HCl N/A 122.6 High strain, compact structure
1-Azabicyclo[2.2.2]octan-4-amine diHCl 2.2.2 C₇H₁₆Cl₂N₂ 18339-49-6 Not reported Larger ring, lower strain
1-Azabicyclo[3.2.1]octan-5-amine diHCl 3.2.1 C₇H₁₆Cl₂N₂ 2089255-43-4 Not reported Asymmetric ring, moderate strain
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl 2.2.1 C₇H₁₁NO₂·HCl 119102-95-3 Not reported Carboxylic acid substituent
  • Strain and Reactivity : The 2.2.1 system exhibits higher ring strain compared to the 2.2.2 and 3.2.1 analogs due to its smaller bridgehead angles, making it more reactive in strain-release reactions (e.g., amination or photochemical transformations) .
  • Solubility and Bioavailability : The dihydrochloride salt form enhances water solubility, while derivatives like the carboxylic acid (CAS 119102-95-3) or carbonitrile (CAS 133366-28-6) modify lipophilicity and target binding .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine dihydrochloride with high stereochemical purity?

  • Answer : Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to favor the desired stereoisomer. For bicyclic amines, methods like catalytic hydrogenation or asymmetric catalysis (e.g., chiral auxiliaries) are often employed. The dihydrochloride form is typically obtained by treating the free base with HCl gas in anhydrous conditions. Evidence from related azabicyclo compounds (e.g., Patent Application Publication ) highlights the importance of resolving intermediates via crystallization or chromatography to minimize racemization.

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts to literature data for azabicyclo scaffolds (e.g., bicyclo[2.2.1] vs. [2.2.2] systems) .
  • Mass spectrometry : Confirm molecular weight (e.g., C6 _6H12 _{12}N2 _2·2HCl has a theoretical mass of ~181.1 g/mol) .
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What stability challenges are associated with 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine dihydrochloride in aqueous solutions?

  • Answer : The dihydrochloride salt enhances solubility but may hydrolyze under alkaline conditions. Stability studies should monitor pH-dependent degradation (e.g., via HPLC) and protect against oxidation using inert atmospheres. Related bicyclo compounds show sensitivity to light and humidity, necessitating storage at low temperatures (-20°C) .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo scaffold influence receptor binding in pharmacological studies?

  • Answer : The rigid bicyclic structure enforces specific spatial orientations of functional groups. For example, (1R,3S,4S)-stereoisomers of azabicyclo[2.2.1]heptane derivatives exhibit higher affinity for nicotinic acetylcholine receptors compared to exo-isomers . Computational docking studies (e.g., molecular dynamics simulations) can predict binding modes, while radioligand assays (e.g., 3H^3H-epibatidine competition) validate stereochemical effects .

Q. What strategies resolve contradictions in reported biological activity data for azabicyclo derivatives?

  • Answer : Discrepancies often arise from:

  • Purity variations : Impurities ≥2% (e.g., residual solvents, stereoisomers) can skew bioassay results. Use orthogonal purity assays (HPLC, elemental analysis) .
  • Assay conditions : Differences in cell lines, buffer pH, or incubation times alter activity. Standardize protocols using reference compounds (e.g., quinuclidine-based controls ).
  • Pharmacokinetic factors : Assess metabolite interference via LC-MS/MS profiling .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

  • Answer :

  • LC-HRMS : Detect low-abundance impurities (e.g., byproducts from ring-closing reactions) with ppm-level sensitivity .
  • Ion chromatography : Quantify residual chloride ions from dihydrochloride formation .
  • Chiral HPLC : Resolve stereochemical impurities using columns like Chiralpak AD-H .

Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological targets?

  • Answer :

  • Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation (e.g., nAChR currents) .
  • Knockout models : CRISPR-edited cell lines lacking specific receptors (e.g., α4β2 nAChR) to confirm target engagement .
  • Metabolic tracing : 13C^{13}C-labeled analogs to track cellular uptake and distribution via PET imaging .

Methodological Notes

  • Stereochemical Nomenclature : Use IUPAC descriptors (e.g., (1R,3S,4S)-rel) to avoid ambiguity in publications .
  • Data Reproducibility : Report reaction yields, purity metrics, and spectroscopic parameters in compliance with FAIR data principles.
  • Safety Protocols : Follow S26/S36 guidelines for handling hydrochloride salts (e.g., eye protection, ventilation) .

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